molecular formula C12H17B B1268834 1-Bromo-4-hexylbenzene CAS No. 23703-22-2

1-Bromo-4-hexylbenzene

Cat. No. B1268834
CAS RN: 23703-22-2
M. Wt: 241.17 g/mol
InChI Key: MXHOLIARBWJKCR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 1-Bromo-4-hexylbenzene, such as poly(para-phenylene) derivatives, involves palladium-catalyzed coupling reactions. For example, the coupling of 4-bromo-2,5-di-n-hexylbenzeneboronic acid has been utilized to achieve high degrees of polymerization, indicating the versatility of brominated hexylbenzene compounds in polymer synthesis (Rehahn, Schlüter, Wegner, & Feast, 1989).

Molecular Structure Analysis

Molecular structure and spectroscopic properties of compounds similar to 1-Bromo-4-hexylbenzene have been explored through density functional theory (DFT), NMR, IR spectroscopy, and elemental analysis. These studies confirm the molecular structures and provide insights into the electronic structure based on HOMO–LUMO analyses (Patil, Uthaisar, Barone, & Fahlman, 2013).

Chemical Reactions and Properties

1-Bromo-4-hexylbenzene and its derivatives participate in various chemical reactions, demonstrating their reactivity and potential for further functionalization. For instance, reactions involving bromination and coupling with allylic or benzylic bromides have been reported, highlighting the compound's utility in synthesizing complex molecular architectures (Miyaura, Yano, & Suzuki, 1980).

Physical Properties Analysis

The physical properties of compounds similar to 1-Bromo-4-hexylbenzene, including crystalline phases and structural parameters, have been characterized through single crystal X-ray diffraction (SXRD) analysis. These studies provide detailed information on the compound's crystallographic data, aiding in the understanding of its physical characteristics (Hamdouni, Boudjada, & Medjroubi, 2019).

Chemical Properties Analysis

The chemical properties of 1-Bromo-4-hexylbenzene derivatives have been extensively investigated, focusing on their reactivity, synthesis potential, and applicability in various chemical transformations. These studies highlight the compound's versatility and its role as a precursor in the synthesis of complex molecules and materials (Kawase, Konishi, Hirao, Matsumoto, Kurata, & Kubo, 2009).

Scientific Research Applications

Halogenation Processes in Organic Synthesis

1-Bromo-4-hexylbenzene can be involved in halogenation processes, such as those studied by Bovonsombat and Mcnelis (1993). They demonstrated the use of N-Halosuccinimide and acidic catalysts for ring halogenations of polyalkylbenzenes, a category to which 1-bromo-4-hexylbenzene belongs. Such processes are crucial in organic synthesis, particularly for creating mixed halogenated compounds with specific properties (Bovonsombat & Mcnelis, 1993).

Role in Polymer Solar Cells

In the field of solar energy, 1-Bromo-4-hexylbenzene has been studied as a component in polymer solar cells. Fu et al. (2015) investigated the introduction of 1-Bromo-4-Nitrobenzene to the active layer of polymer solar cells, which showed a significant improvement in the device performance. The study indicates the potential of derivatives of 1-Bromo-4-hexylbenzene in enhancing the efficiency of solar cells (Fu et al., 2015).

Application in Liquid Crystal Synthesis

In the synthesis of liquid crystals, derivatives of 1-Bromo-4-hexylbenzene have been explored. Bertini et al. (2003) researched the reaction of pseudo-glucal with Grignard reagents derived from 1-bromo-4-hexylbenzene, leading to the synthesis of chiral liquid crystals. This application highlights the importance of 1-Bromo-4-hexylbenzene derivatives in the field of material science, especially in the production of advanced liquid crystal displays (Bertini et al., 2003).

Role in Lithium-Ion Batteries

In energy storage research, derivatives of 1-Bromo-4-hexylbenzene have been applied as electrolyte additives in lithium-ion batteries. Zhang Qian-y (2014) used 4-bromo-2-fluoromethoxybenzene, a derivative, as a bi-functional electrolyte additive. This study underscores the compound's potential in enhancing the thermal stability and safety of lithium-ion batteries, indicating its value in the field of energy storage technology (Zhang Qian-y, 2014).

Synthesis of Organic Electronic Materials

The compound is also significant in the synthesis of organic electronic materials. Rehahn et al. (1989) discussed the synthesis of poly(para-2,5-di-n-hexylphenylene) via the palladium-catalyzed coupling of 4-bromo-2,5-di-n-hexylbenzeneboronic acid. This synthesis pathway is vital for producing materials with specific electronic properties, such as in organic light-emitting diodes (OLEDs) (Rehahn et al., 1989).

Safety And Hazards

1-Bromo-4-hexylbenzene is considered hazardous. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

properties

IUPAC Name

1-bromo-4-hexylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Br/c1-2-3-4-5-6-11-7-9-12(13)10-8-11/h7-10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHOLIARBWJKCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344598
Record name 1-Bromo-4-hexylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-hexylbenzene

CAS RN

23703-22-2
Record name 1-Bromo-4-hexylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-4-(hex-1-yl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
74
Citations
N Tian, YV Aulin, D Lenkeit, S Pelz, OV Mikhnenko… - scholar.archive.org
All manipulations were performed under an atmosphere of dry argon by employing usual Schlenk techniques. Solvents were carefully dried and distilled from appropriate drying agents …
Number of citations: 0 scholar.archive.org
TW Lee, NS Kang, JW Yu, MH Hoang… - Journal of Polymer …, 2010 - Wiley Online Library
… Diethyl 2,5-di(benzo[b]thiophen-2-yl)terephthalate (1) was condensed with 1-bromo-4-hexylbenzene and treated with n-butyllithium to yield the fused aromatic compound 2. …
Number of citations: 31 onlinelibrary.wiley.com
RN Kapoor, P Apodaca, M Montes… - Applied …, 2005 - Wiley Online Library
… as received from the suppliers named: methyltin trichloride (Strem Chemicals, Inc.); 1-bromo-4-ethylbenzene, 1-bromo-4-isopropylbenzene (Lancaster Inc.); 1-bromo-4hexylbenzene …
Number of citations: 18 onlinelibrary.wiley.com
J Bucevicius, P Adomenasp, S Tumkevicius - Chemistry of Heterocyclic …, 2015 - Springer
… Grignard reagent prepared from 1-bromo-4-hexylbenzene or 1-bromo-3-hexylbenzene (13.3 g, 0.055 mol) and magnesium turnings (1.45 g, 0.06 mol) in THF (25 ml) was added to a …
Number of citations: 6 link.springer.com
T Inouchi, T Nakashima, M Toba… - Chemistry–An Asian …, 2011 - Wiley Online Library
… A mixture of 1-bromo-4-hexylbenzene (3.0 g, 12 mmol), 2-(tributylstannyl)thiophene (4.8 g, 13 mmol), and anhydrous DMF (72 mL) was degassed by bubbling with N 2 for 30 min and …
Number of citations: 28 onlinelibrary.wiley.com
DJ Schipper, K Fagnou - Chemistry of Materials, 2011 - ACS Publications
… The vial was purged with argon then N,N-dimethylacetamide (1 mL, 0.3 M) and 1-bromo-4-hexylbenzene (2 equiv, 0.6 mmol, 124 μL) were then added. The reaction mixture was then …
Number of citations: 353 pubs.acs.org
MH Chua, H Zhou, TT Lin, J Wu, J Xu - ACS Omega, 2018 - ACS Publications
… In a flame-dried Schlenk tube, compound 4 (100.0 mg, 0.31 mmol), 1-bromo-4-hexylbenzene (113 mg, 0.47 mmol), sodium tert-butoxide (60 mg, 0.62 mmol), and palladium acetate (57 …
Number of citations: 24 pubs.acs.org
Y Xu, H Jiang, TK Lau, J Zhu, J Wang, X Lu… - Journal of Energy …, 2019 - Elsevier
… mg, 1.5 mmol) was dissolved in dry THF (10 mL), was added to freshly prepared 4-hexylphenyl-1-magnesium bromide that was prepared by slowly adding 1‑bromo-4- hexylbenzene (…
Number of citations: 8 www.sciencedirect.com
MP Aldred, P Vlachos, AEA Contoret… - Journal of Materials …, 2005 - pubs.rsc.org
We describe the synthesis and characterisation of a novel hole transporting photoalignment copolymer for linearly polarised emission. The copolymer has a coumarin side-chain which …
Number of citations: 45 pubs.rsc.org
HH Chang, CE Tsai, YY Lai, WW Liang, SL Hsu… - …, 2013 - ACS Publications
… To a solution of 1-bromo-4-hexylbenzene (3.0 g, 12.5 mmol) in THF (25 mL) was added dropwise n-BuLi (5.5 mL, 2.5 M in hexane, 13.75 mmol) at −78 C. The reaction mixture was …
Number of citations: 63 pubs.acs.org

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